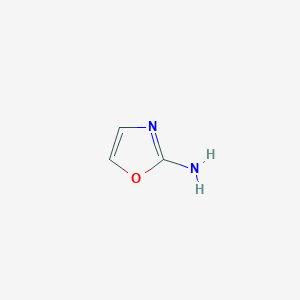

1,3-Oxazol-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKAGSPIFDCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339766 | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4570-45-0 | |

| Record name | 2-Oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Oxazol 2 Amine and Its Derivatives

Classical and Established Synthetic Approaches

The synthesis of 2-aminooxazoles is supported by a foundation of classical reactions that have been refined over decades. These methods are characterized by their reliability and broad applicability, forming the bedrock of oxazole (B20620) chemistry.

Two-Step Synthesis via Oxazoline (B21484) Intermediates

A prominent strategy for synthesizing oxazoles involves the initial formation of an oxazoline ring, which is subsequently oxidized to the aromatic oxazole. This two-step sequence offers a versatile entry point to the oxazole core.

A rapid and efficient method for this transformation has been developed using flow chemistry. rsc.org The process begins with the stereospecific cyclodehydration of β-hydroxy amides to form oxazolines. This reaction can be carried out at room temperature using a fluorinating reagent like Deoxo-Fluor®. rsc.org In the second step, the resulting oxazoline is aromatized to the corresponding oxazole. This oxidation is effectively achieved by passing a solution of the oxazoline through a packed reactor containing manganese dioxide (MnO₂). rsc.org This flow chemistry approach allows for the rapid synthesis of oxazoles with good yields and high purity, often without the need for extensive purification. rsc.org

Table 1: Flow Oxidation of 2-Aryl-Oxazolines to Oxazoles Source: Adapted from Glöckner, S. et al., 2014. rsc.org

| Oxazoline Precursor | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| 2-Phenyl-5-methyl-oxazoline-4-carboxylate | DME | 60 | 79 |

| 2-(4-Chlorophenyl)-5-methyl-oxazoline-4-carboxylate | DME | 60 | 70 |

| 2-(4-Methoxyphenyl)-5-methyl-oxazoline-4-carboxylate | DME | 60 | 68 |

| 2-(Thiophen-2-yl)-5-methyl-oxazoline-4-carboxylate | DME | 60 | 50 |

Condensation Reactions with Amino Acids or Derivatives

The condensation of amino acids or their derivatives with other building blocks is a direct and powerful method for constructing the oxazole ring. An expedient and mild approach involves the condensation of the amino acid serine with an aldehyde to form an oxazolidine (B1195125) intermediate. This intermediate is not isolated but is directly oxidized to yield a 2,4-disubstituted oxazole. organic-chemistry.org Another variation uses N-protected amino acids, which can react with enamines in the presence of an oxidant like iodosobenzene (B1197198) (PhIO) to achieve an intermolecular oxidative C-O bond formation, leading to substituted oxazoles. organic-chemistry.org

Furthermore, derivatives of amino acids, such as acetyl glycine, can be used. In a reaction reminiscent of the Erlenmeyer-Plöchl synthesis, 2,4-disubstituted oxazolones can be prepared from acetyl glycine, an aldehyde, acetic anhydride (B1165640), and sodium acetate (B1210297). tandfonline.com These oxazolone (B7731731) intermediates are valuable as they can react with various nucleophiles to create a diverse range of fused oxazole derivatives. tandfonline.com

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis, developed in 1972, is a cornerstone of oxazole chemistry. ijpsonline.comijpsonline.com The reaction facilitates the preparation of oxazoles from aldehydes by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group, drives the reaction. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then adds to an aldehyde. A subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates toluenesulfinic acid (TosH) under basic conditions to yield the 5-substituted oxazole. organic-chemistry.org

In recent years, several variants have been developed to improve the reaction's efficiency and environmental footprint.

Ionic Liquids: The use of ionic liquids, such as [bmim]Br, as the solvent allows for high yields and the ability to reuse the solvent multiple times without a significant loss of activity. ijpsonline.comijpsonline.com

β-Cyclodextrin Catalysis: Performing the reaction in water with β-cyclodextrin as a supramolecular catalyst allows the use of only catalytic amounts of a base like triethylamine (B128534) at low temperatures, representing a greener alternative to traditional conditions. researchgate.net

Bredereck Reaction

The Bredereck reaction is a classical and straightforward method for synthesizing substituted oxazoles. researchgate.net This approach involves the reaction of α-haloketones with amides, most commonly formamide, to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The reaction is a robust and efficient process for creating the oxazole ring system from readily available starting materials. ijpsonline.com For instance, reacting α-bromoacetophenones with urea (B33335) in a solvent like N,N-dimethylformamide (DMF) is a common way to synthesize 4-aryl-2-aminooxazoles. nih.govacs.org

Table 2: Examples of the Bredereck Reaction for 2-Aminooxazole Synthesis Source: Adapted from Carballo, M. et al., ijpsonline.com and De Vito, D. et al. nih.gov

| α-Haloketone | Amide/Urea | Conditions | Product |

|---|---|---|---|

| p-Substituted 2-bromoacetophenone | Urea | DMF, Microwave | 2-Amino-4-(p-substituted phenyl)-oxazole |

| α-Bromo-4'-methylacetophenone | Urea | DMF, 80-120°C | 4-(p-Tolyl)oxazol-2-amine |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Urea | DMF, 80°C | 4-(4-Fluorophenyl)oxazol-2-amine |

PPh₃-mediated Annulations of β-Ketoazides and Isothiocyanates

One of the most prevalent methods for synthesizing highly functionalized 2-aminooxazoles involves the reaction between an isothiocyanate, a β-keto azide (B81097), and triphenylphosphine (B44618) (PPh₃). researchgate.netnsf.gov The reaction mechanism is thought to proceed through a sequence of well-understood transformations. Initially, the β-keto azide reacts with triphenylphosphine in a process analogous to the Staudinger reaction to generate an iminophosphorane intermediate. nsf.gov This intermediate then reacts with the isothiocyanate to form a carbodiimide, which undergoes a subsequent intramolecular aza-Wittig type reaction and cyclization to furnish the final 2-aminooxazole product. nsf.gov

This method has been adapted for microwave synthesis, significantly reducing reaction times from hours to just a few minutes (typically 5 minutes at 150°C). nsf.gov The procedure is tolerant of a variety of functional groups, although substrates with strong electron-withdrawing groups can sometimes lead to complex mixtures. nsf.gov

Table 3: Microwave-Mediated Synthesis of 2-Aminooxazoles Source: Adapted from Klug, T. et al., 2021. nsf.gov

| β-Keto Azide Substituent (R¹) | Isothiocyanate Substituent (R²) | Solvent | Yield (%) |

|---|---|---|---|

| Phenyl | Phenyl | Toluene/Dioxane | 87 |

| 4-Methylphenyl | Phenyl | Toluene/Dioxane | 81 |

| 4-Methoxyphenyl | Phenyl | Toluene/Dioxane | 79 |

| Phenyl | 4-Chlorophenyl | Toluene/Dioxane | 75 |

| Thiophen-2-yl | Phenyl | Toluene/Dioxane | 65 |

| Methyl | Phenyl | Toluene/Dioxane | 47 |

Gold-catalyzed Cyclization Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 2-aminooxazoles. A facile approach involves the gold-catalyzed heterocyclization of terminal alkynes with cyanamides. organic-chemistry.orgacs.org This reaction proceeds through the intermolecular trapping of an α-oxo gold carbene intermediate, which is generated in situ from the terminal alkyne. The cyanamide (B42294) acts as the nucleophile, trapping the carbene and initiating a cyclization cascade that leads to the formation of 2-amino-1,3-oxazoles functionalized at the nitrogen atom and at the C5 position of the ring. organic-chemistry.orgacs.org This method provides a direct and atom-economical route to substituted 2-aminooxazoles under mild conditions. acs.org

Cycloisomerization Reactions

Cycloisomerization reactions provide a versatile pathway for the formation of the oxazole ring. A common strategy involves the intramolecular cyclization of N-propargylamides, which are readily prepared from propargylic amines and acid chlorides. organic-chemistry.orgmdpi.com These reactions can be catalyzed by various agents, including silica (B1680970) gel supports, p-toluenesulfonic acid monohydrate (PTSA), and metal catalysts like Zn(OTf)₂, gold, or palladium complexes. organic-chemistry.orgmdpi.comijpsonline.com

The process typically involves the activation of the alkyne moiety by a catalyst, followed by an intramolecular attack from the amide oxygen, leading to a 5-exo-dig cyclization to form the oxazole ring. mdpi.com For instance, zinc triflate, Zn(OTf)₂, has been shown to effectively catalyze the cycloisomerization of propargyl amides, which can then undergo further tandem reactions to create diverse oxazole derivatives. mdpi.com While many cycloisomerization methods yield 2,5-disubstituted oxazoles, functionalization at the 2-position with an amino group often requires subsequent reaction steps or specialized starting materials. organic-chemistry.org

Reaction of α-Amino Ketones and Isothiocyanates via Sequential Addition and I₂-Mediated Desulfurative Cyclization

A direct and efficient method for synthesizing oxazol-2-amines involves the annulation of α-amino ketones and isothiocyanates. researchgate.net This sequential process begins with the addition of the α-amino ketone to the isothiocyanate, which forms a thiourea (B124793) intermediate. This intermediate is typically unstable and is not isolated. researchgate.net

The subsequent and crucial step is an iodine-promoted desulfurative cyclization. researchgate.netacs.org This transformation is notable for being transition-metal-free and operationally simple, providing access to a wide array of 2-amino substituted oxazole derivatives under mild reaction conditions. researchgate.net The iodine facilitates the C-O bond formation and removal of the sulfur atom, leading to the final cyclized product. This method avoids the use of harsh reagents and offers good yields for various substituted derivatives. researchgate.net

Advanced and Green Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing 1,3-oxazol-2-amine derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Metal-Free Synthetic Approaches

The development of metal-free synthetic routes is highly desirable to avoid the cost, toxicity, and contamination issues associated with transition metals. Several such approaches for synthesizing 1,3-oxazole-2-amines have been established.

One prominent example is the I₂-mediated desulfurative cyclization of α-amino ketones and isothiocyanates, as described previously, which proceeds without any metal catalyst. researchgate.netacs.org Another significant metal-free strategy is the use of iodosobenzene (PhIO) with trifluoromethanesulfonic acid (TfOH) to achieve a [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen atom source, which can be adapted for polyoxazole synthesis. researchgate.net Furthermore, electrochemical methods provide a powerful metal-free and oxidant-free route, as detailed in section 2.2.4. acs.orgresearchgate.net These methods often feature mild conditions and broad substrate compatibility, making them attractive for modern organic synthesis. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. The synthesis of 2-aminooxazoles is particularly amenable to this technique. ijpsonline.comresearchgate.net

Researchers have developed microwave-mediated protocols that can produce 2-aminooxazole derivatives in as little as five minutes at 150 °C. researchgate.netresearchgate.net These reactions often involve the condensation of an α-haloketone with urea or the reaction of aromatic ketones with urea/thiourea and iodine. ijpsonline.comresearchgate.net The key advantages of this method are the dramatically reduced reaction times and simplified workup procedures, often affording the product via simple precipitation with moderate to good yields, thereby avoiding the need for chromatographic purification. researchgate.netresearchgate.netacs.org

Table 1: Comparison of Microwave-Assisted Synthesis of 2-Aminooxazole Derivatives

| Starting Materials | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| α-Bromoacetophenone, Urea | Microwave (150 °C) | 5 min | Good | researchgate.net, researchgate.net |

| p-Substituted 2-bromoacetophenone, Urea, DMF | Microwave Irradiation | - | Good | ijpsonline.com |

| Aromatic Ketone, Urea/Thiourea, Iodine | Microwave (50 W, 140 °C) | 10 min | Good | ijpsonline.com |

Table data is synthesized from provided text and is for illustrative purposes.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative to conventional heating methods. The application of ultrasonic irradiation can enhance reaction rates and improve product quality by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

A comparative study on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine highlighted the significant advantages of the ultrasound method over traditional thermal heating. nih.gov The ultrasound-assisted approach not only provided a higher yield in a fraction of the time but also resulted in a product with significantly improved crystallinity. nih.gov This enhancement in product quality, coupled with substantial energy savings, underscores the efficiency and sustainability of sonochemical synthesis. nih.gov

Table 2: Comparison of Ultrasound vs. Thermal Synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine nih.gov

| Method | Time | Yield | Crystallinity | Energy Savings |

|---|---|---|---|---|

| Ultrasound-Assisted | 8 min | 90% | 21.12% | >70% |

| Conventional Thermal | 3.5 h | 69% | 8.33% | - |

Electrochemical Synthesis

Electrochemical synthesis represents a frontier in green chemistry, utilizing electrical current to drive chemical reactions, thereby eliminating the need for conventional oxidizing or reducing agents. A practical and innovative electrochemical protocol has been developed for the synthesis of oxazol-2-amine derivatives from isothiocyanates and α-amino ketones. organic-chemistry.orgacs.org

This method operates under metal-free and external-oxidant-free conditions. acs.org The key to this process is the in-situ generation of iodine from an iodide salt (like TBAI or NH₄I) at the anode. acs.orgnih.gov This electrochemically generated iodine then mediates the desulfurative cyclization, after which the resulting iodide anion is regenerated at the cathode, completing the catalytic cycle. acs.org The reaction proceeds in an undivided cell, often using simple graphite (B72142) electrodes, and provides moderate to excellent yields of various oxazol-2-amines. acs.orgresearchgate.net This approach is lauded for its high atom economy and environmental compatibility. acs.org

Table 3: Examples of Electrochemical Synthesis of Oxazol-2-amine Derivatives acs.orgresearchgate.net

| α-Amino Ketone | Isothiocyanate | Mediator | Yield |

|---|---|---|---|

| 2-Aminoacetophenone | Phenyl isothiocyanate | TBAI | High |

| Substituted Aminoacetophenones | Various Isothiocyanates | TBAI | Moderate to Excellent |

Table data is synthesized from provided text for illustrative purposes.

Catalytic Approaches (e.g., Palladium, Copper, Nickel, Silver Catalysis)

The synthesis of this compound and its substituted analogs has been significantly advanced through the use of transition metal catalysis. Palladium, copper, nickel, and silver catalysts have demonstrated remarkable efficacy in facilitating the formation of the oxazole ring and its functionalization.

Palladium Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for constructing the oxazole core. A notable method involves the intramolecular cycloisomerization of propargylamides, which can be modulated to produce either oxazolines or oxazoles. For instance, a ligand-free Pd(OAc)₂-catalyzed one-pot reaction of acid chlorides and propargylamine (B41283) can selectively yield 5-methylene oxazolines or 5-methyloxazoles by simply changing the additive from a base (triethylamine) to an acid (acetic acid). rsc.org Another advanced approach is the Pd(II)-catalyzed sp² C-H activation, which enables the synthesis of oxazole derivatives from simple amides and ketones in a single step through sequential C-N and C-O bond formations. acs.org Heterogeneous palladium catalysts, such as Pd species immobilized on amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF), have also been developed for the efficient cycloisomerization of propargylic carbamates to yield 1,3-oxazolidin-2-ones. researchgate.net

Copper Catalysis: Copper catalysts are widely employed in the synthesis of 2-aminooxazoles due to their low cost and versatile reactivity. One effective strategy is the copper-mediated cross-coupling of thioesters with α-heterosubstituted organostannanes, which provides a pathway to α-heterosubstituted ketones, key precursors for 2-aminooxazoles. nih.gov This method allows for the conversion of carboxylic acids into 2-aminooxazoles in a two-step protocol. nih.gov Direct C-H amination of benzoxazoles using copper catalysis offers another efficient route, utilizing formamides or secondary amines as the nitrogen source and oxygen or air as the oxidant under mild, base-free conditions. researchgate.net Furthermore, copper-catalyzed electrophilic amination of heteroarenes, including oxazoles, can be achieved through a one-pot C-H zincation or magnesation process, providing access to a diverse range of heteroaromatic amines. researchgate.netnih.gov

Nickel Catalysis: While less commonly reported for the direct synthesis of the this compound core compared to palladium and copper, nickel catalysis plays a crucial role in the functionalization of the oxazole ring. For instance, a nickel(II) catalyst system in conjunction with specific ligands enables the C2-arylation of (benz)oxazoles with a broad scope of (hetero)aryl chlorides and phenol (B47542) derivatives. organic-chemistry.org Raney nickel has been utilized in reductive processes, such as the conversion of a methylthio group at the C4 position of the oxazole ring to a simple methyl group. organic-chemistry.org

Silver Catalysis: Silver catalysts are particularly effective in promoting cyclization and domino reactions to form oxazole and dihydrooxazole (oxazoline) derivatives. Silver(I) salts can catalyze the stereoselective O-5-exo-dig cyclization of propargyl ureas to produce 2-aminooxazolines with excellent yields and complete stereoselectivity of the exocyclic double bond. researchgate.net This methodology can also be performed as a one-pot procedure starting from propargylic amines and isocyanates. researchgate.netcore.ac.uk In the realm of domino reactions, the combination of Ag₂O with chiral ligands has been used to catalyze the sequential aldol (B89426) and cyclization reactions between aldehydes and isocyanoacetates, yielding chiral oxazolines with high diastereoselectivity and enantioselectivity. chim.it Silver triflate (AgOTf) has also been used to promote the cyclization of haloketones and substituted arylamides to form 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. ijpsonline.com

Table 1: Overview of Catalytic Approaches for this compound and Derivative Synthesis

| Catalyst | Reaction Type | Substrates | Products | Key Features |

| Palladium | Cycloisomerization | Acid chlorides, propargylamine | Oxazolines, Oxazoles | Ligand-free, switchable selectivity with additives. rsc.org |

| C-H Activation | Amides, Ketones | Substituted Oxazoles | One-step, sequential C-N/C-O bond formation. acs.org | |

| Copper | Cross-Coupling | Thioesters, Organostannanes | 2-Aminooxazoles | Palladium-free, from readily available carboxylic acids. nih.gov |

| C-H Amination | Benzoxazoles, Formamides | Benzoxazol-2-amines | Mild conditions, uses air as an oxidant. researchgate.net | |

| Nickel | C-H Arylation | (Benz)oxazoles, Aryl chlorides | C2-Arylated (Benz)oxazoles | Broad substrate scope including phenol derivatives. organic-chemistry.org |

| Silver | Cycloisomerization | Propargyl ureas | 2-Aminooxazolines | Stereoselective, mild conditions. researchgate.net |

| Domino Reaction | Aldehydes, Isocyanoacetates | Chiral Oxazolines | High diastereo- and enantioselectivity. chim.it |

Novel Three-Component Cyclization Reactions

Three-component reactions (TCRs) offer a highly efficient strategy for the synthesis of complex molecules like 1,3-oxazol-2-amines from simple and readily available starting materials in a single step. A notable example is the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen, which provides a wide range of substituted oxazoles at room temperature. organic-chemistry.org Another innovative approach involves the reaction of urea or thiourea, active methylene (B1212753) compounds, and N-Bromosuccinamide (NBS) using a deep eutectic solvent (DES) as a catalyst, yielding 2-aminooxazole and 2-aminothiazole (B372263) derivatives with excellent yields under mild conditions. ijpsonline.com Gold-catalyzed heterocyclization presents another facile route, where intermediate α-oxo gold carbenes are trapped by various cyanamides to furnish 2-amino-1,3-oxazoles functionalized at both the nitrogen atom and the C5-position. organic-chemistry.org

Polymer-Supported Reagents in Synthesis

The use of polymer-supported reagents has gained traction in organic synthesis due to the simplified purification of the final products, often requiring only filtration to remove the spent reagent. While direct examples for this compound are less common, the principles are well-demonstrated in the synthesis of the closely related 2-aminothiazoles. These methods can be logically extended to oxazole synthesis. For instance, a supported-reagent system of KSCN on SiO₂ and ammonium (B1175870) acetate on Al₂O₃ has been used for the one-pot synthesis of 2-aminothiazoles from α-bromo ketones. rsc.org Similarly, basic alumina (B75360) has been employed as a support for the reaction of halo carbonyl compounds with substituted thioureas under solvent-free microwave irradiation to produce 2-aminothiazoles in high yields with reduced reaction times. rsc.org Polyethylene (B3416737) glycol (PEG) has also served as a reaction medium for the synthesis of 2-aminothiazoles from ketones, N-bromosuccinimide (NBS), and thiourea, demonstrating the utility of polymeric assistance in these cyclocondensation reactions. rsc.org The application of polymer-supported borohydride (B1222165) for reductions and other immobilized reagents for various transformations in multi-step syntheses highlights the potential for creating cleaner and more efficient synthetic routes to complex heterocyclic targets. cam.ac.uk

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the regiochemistry and stereochemistry during the synthesis of oxazole derivatives is paramount for accessing specific isomers with desired biological activities.

Strategies for Controlled Arylation at C-2 and C-5 Positions

The direct arylation of the oxazole ring presents a significant challenge in controlling regioselectivity between the C-2 and C-5 positions. Significant progress has been made using palladium catalysis. It has been demonstrated that by using task-specific phosphine (B1218219) ligands, the regioselectivity of the arylation can be effectively switched. organic-chemistry.org For example, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for the selective synthesis of either 2-aryl- or 5-aryloxazoles from the same starting materials by simply changing the solvent. Furthermore, a palladium- and copper-mediated reaction of various π-electron sufficient heteroarenes, including free (NH)-imidazoles, with aryl iodides under ligandless and base-free conditions provides regioselectively the C-2 arylated products in high yields. researchgate.net The Buchwald-Hartwig cross-coupling reaction has also been systematically applied for the N-arylation of 2-aminooxazoles, which, when combined with a preceding condensation of an α-bromoacetophenone and urea, provides a versatile two-step method to prepare N-aryl-4-aryl-2-aminooxazoles. acs.orgnih.gov

Table 2: Regiocontrolled Arylation of the Oxazole Ring

| Position | Catalyst System | Substrates | Key Control Factor |

| C-5 | Palladium / Task-specific phosphine ligands | Oxazoles, Aryl halides | Polar solvent |

| C-2 | Palladium / Task-specific phosphine ligands | Oxazoles, Aryl halides | Non-polar solvent. organic-chemistry.org |

| C-2 | Palladium / Copper | Heteroarenes, Aryl iodides | Ligandless, base-free conditions. researchgate.net |

| N-2 | Palladium / X-Phos Pd G2 | 2-Aminooxazoles, Aryl halides | Buchwald-Hartwig conditions. acs.orgnih.gov |

Stereocontrolled Formation of Dihydro-1,3-oxazol-2-amine Derivatives

The stereocontrolled synthesis of dihydro-1,3-oxazoles, also known as oxazolines, is crucial as they are important chiral intermediates and building blocks. A prominent method involves the iodocyclization of allylic trichloroacetimidates. The cyclization of these substrates with iodine shows good stereoselectivity, preferentially affording trans-4,5-dihydro-1,3-oxazoles. iupac.org The stereochemical outcome of these cyclizations can be influenced by various factors, including the geometry of the double bond in the starting material. iupac.org Another powerful strategy is the use of silver-catalyzed domino reactions. For example, the reaction of p-nitrobenzaldehyde with isocyanoacetate catalyzed by a chiral cinchona alkaloid in the presence of Ag₂O leads to the formation of trans-oxazolines with high diastereoselectivity (de) and enantioselectivity (ee). chim.it These methods provide reliable access to enantiomerically enriched dihydro-1,3-oxazole derivatives, which are valuable precursors for a variety of chiral molecules.

Derivatization Strategies and Functionalization of 1,3 Oxazol 2 Amine

Substitution Reactions at the Amine Group

The primary amine group at the C-2 position of the oxazole (B20620) ring is a key handle for derivatization, readily participating in reactions such as acylation, alkylation, and formation of urea (B33335) or thiourea (B124793) analogs. wikipedia.org

The exocyclic amino group of 1,3-oxazol-2-amine and its derivatives can be readily acylated to form the corresponding amides. For instance, the acylation of 2-aminobenzoxazole with dicarboxylic acid anhydrides results in the formation of monoamides. scribd.com Similarly, acetylation of 2-aminobenzoxazoles proceeds at the amino group to yield the respective amide derivatives. acs.org While direct examples with simple this compound are less detailed in the provided literature, the reactivity is analogous to that of 2-aminothiazoles, which are routinely acylated using acyl halides in the presence of a base like pyridine (B92270). nih.gov

Alkylation can occur at either the exocyclic amino group or the endocyclic ring nitrogen. The regioselectivity of this reaction is often dependent on the reaction conditions. Studies on the analogous 2-aminothiazole (B372263) scaffold have shown that alkylation in the presence of a condensing agent, such as lithium amide, favors substitution on the exocyclic amine (the amino form). acs.org In contrast, in the absence of a condensing agent, alkylation tends to occur on the ring nitrogen, yielding 2-imino-3-substituted-oxazoline products (the imino form). acs.org For example, the reaction of 2-aminobenzoxazole with β-diethylaminopropiophenone leads to alkylation at the exocyclic nitrogen atom. scribd.com

A significant strategy for N-alkylation, specifically N-arylation, is the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed reaction effectively couples 4-aryl-substituted 2-aminooxazoles with various aryl halides to introduce a wide range of substituents on the exocyclic amine. nih.govresearchgate.net This method has been systematically used to prepare libraries of N-aryl-2-aminooxazoles. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of 2-Aminooxazoles

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield Range | Reference |

| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 130 °C | 8-11% | researchgate.net |

| X-Phos Pd G2 | - | tBuONa | Toluene | 130 °C | ~50% | researchgate.net |

| S-Phos Pd G2 | - | K₃PO₄ | Toluene | 130 °C | ~71% | researchgate.net |

Thiourea derivatives of this compound are commonly synthesized through the reaction of the primary amine with an appropriate isothiocyanate. nih.gov This addition reaction provides a straightforward method for introducing a thiourea moiety, which can be further functionalized. For example, 2-aminobenzoxazole reacts with methyl isothiocyanate (MeNCS) and phenyl isothiocyanate (PhNCS) to yield the corresponding N-(2-benzoxazolyl)thioureas. acs.org This reactivity is directly comparable to that of 2-aminothiazoles, which readily form thiourea derivatives upon reaction with isothiocyanates. nih.gov

Electrophilic Substitution on the Oxazole Ring

The oxazole ring can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene. The position of substitution is strongly influenced by the substituents on the ring. wikipedia.org The 2-amino group is a powerful electron-donating group, which activates the ring towards electrophilic attack. tandfonline.com Through resonance, the amino group increases the electron density at the C-5 position of the oxazole ring. Consequently, electrophilic substitution is predicted to occur preferentially at this site. tandfonline.com

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a cationic intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org For this compound, the amino group stabilizes the cationic intermediate when the attack occurs at C-5, making this pathway the most favorable. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions, though specific examples on the this compound ring require strong activating conditions due to the inherent electron-withdrawing nature of the ring nitrogen. masterorganicchemistry.com

Oxidation and Reduction Reactions of this compound Derivatives

The stability of the this compound core to oxidative and reductive conditions is a critical aspect of its chemical behavior.

Reduction: The oxazole ring is susceptible to cleavage under certain reductive conditions. For example, the hydrogenation of 5-aryl-2-aminooxazoles or their carbamic acid ester derivatives over a palladium-on-carbon catalyst results in the cleavage of the heterocycle to afford (2-arylethyl)ureas. scribd.com This indicates that the oxazole ring is not stable under catalytic hydrogenation conditions that are typically used to reduce aromatic systems.

Oxidation: The oxazole ring is generally more resistant to metabolic oxidation compared to its sulfur analog, the thiazole (B1198619) ring. nih.govresearchgate.net The sulfur atom in 2-aminothiazoles can be easily oxidized, which often leads to metabolic inactivation. nih.govresearchgate.net The replacement of sulfur with oxygen to form the 2-aminooxazole isostere circumvents this metabolic pathway, enhancing the stability of the molecule. nih.govresearchgate.net However, oxazole rings can undergo photo-oxidation. tandfonline.com Studies on the photodegradation of related thiazole derivatives show that UV irradiation can lead to complex ring-opening reactions, a process that could be analogous for oxazoles under similar conditions. mdpi.com

Introduction of Heterocyclic Moieties and Aromatic Substituents

Beyond direct substitution, the this compound scaffold can be elaborated by introducing or forming new cyclic structures.

As previously mentioned, the Buchwald-Hartwig coupling is a powerful tool for introducing a vast array of N-aryl and N-heteroaryl substituents. nih.govresearchgate.net This reaction is versatile, tolerating various functional groups on both the aryl halide and the 2-aminooxazole core, allowing for the synthesis of complex biaryl amine structures.

Furthermore, the 2-amino group can be used as a nucleophile to construct fused heterocyclic systems. By analogy with 2-aminothiazole chemistry, reaction with α-haloketones can lead to the formation of fused imidazole rings, such as imidazo[2,1-b]oxazole derivatives. nih.gov Another approach involves the reaction of the amino group with bifunctional reagents to build new rings. For example, reaction with different aromatic aldehydes can produce the corresponding 2-arylideneamino-oxazoles (Schiff bases), which are versatile intermediates for further heterocyclization reactions. nih.gov

Strategies for Modifying Physicochemical Properties through Derivatization

Derivatization of the this compound core is a key strategy for optimizing the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.

A primary strategy involves isosteric replacement. The 2-aminooxazole nucleus is considered a bioisostere of the 2-aminothiazole moiety. nih.gov Replacing the thiazole's sulfur with an oxygen atom can lead to several advantages:

Improved Metabolic Stability: As noted, the oxygen atom is less prone to oxidation than the sulfur atom, preventing a common route of metabolic inactivation. nih.govresearchgate.net

Enhanced Solubility: The substitution of sulfur with the more electronegative oxygen can lead to a decrease in the calculated logP (ClogP), which often correlates with improved aqueous solubility. nih.gov

Mechanistic Studies of Reactions Involving 1,3 Oxazol 2 Amine

Reaction Pathways and Intermediates in Cyclization Reactions

The formation of the 1,3-oxazol-2-amine core predominantly occurs through cyclization reactions, which involve a sequence of well-defined steps and transient intermediates. A prevalent pathway, particularly studied in the context of prebiotic chemistry, begins with the nucleophilic addition of a nitrogen-containing reactant like cyanamide (B42294) or urea (B33335) to a carbonyl compound, such as glycolaldehyde (B1209225) or an α-haloketone. researchgate.netresearchgate.netajol.infopnas.org

The major steps in this reaction mechanism can be outlined as follows:

Carbinolamine Formation : The initial step is the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. researchgate.net This step is often reversible.

Cyclization : The hydroxyl group of the carbinolamine intermediate then performs an intramolecular nucleophilic attack, typically on a nitrile carbon or an adjacent carbon bearing a leaving group, to form the five-membered oxazoline (B21484) ring. researchgate.netmdpi.com This cyclization is a key ring-forming step.

Proton Transfer : A series of proton transfers often follows cyclization to neutralize charges and position groups for the final step. researchgate.net

Dehydration/Elimination : The final step involves the elimination of a water molecule (dehydration) or another leaving group from the oxazoline intermediate to yield the aromatic this compound. researchgate.netresearchgate.net

In prebiotic synthesis scenarios, the reaction between glycolaldehyde and cyanamide is a key example. pnas.org The process starts with the addition of cyanamide to the glycolaldehyde carbonyl. pnas.org This is followed by cyclization and dehydration to yield 2-aminooxazole. researchgate.netresearchgate.net Similarly, the reaction of α-bromoketones with urea is a common laboratory synthesis that proceeds through an analogous pathway to form substituted 2-aminooxazoles. ajol.infoacs.orgnih.gov In some cases, such as the reaction of α-arylamides with triflic anhydride (B1165640) and an N-oxide, the formation of an oxazole (B20620) ring proceeds through the intermolecular addition of acetonitrile (B52724) to an activated amide, followed by a 5-endo-dig cyclization of the amide onto a transient nitrilium ion. nih.gov

| Step | Intermediate | Description |

| 1 | Carbinolamine | Formed from the initial addition of an amine to a carbonyl group. researchgate.net |

| 2 | Oxazoline Derivative | A non-aromatic, five-membered ring formed after intramolecular cyclization. mdpi.com |

| 3 | Nitrilium Ion (transient) | Can be formed in specific pathways, facilitating the final ring closure. nih.gov |

| 4 | Spiro Intermediate | Observed in rearrangement reactions like the Smiles rearrangement, involving intramolecular nucleophilic attack to form a spirocyclic structure before rearomatization. nih.govacs.org |

Protonation and Tautomeric Equilibria Studies

This compound can exist in different tautomeric forms, primarily the amino form (2-amino-1,3-oxazole) and the imino form (1,3-oxazolin-2-imine). The amino tautomer is generally considered the more stable form due to the aromaticity of the oxazole ring. However, the tautomeric equilibrium can be influenced by factors such as the solvent and substitution patterns. psu.edu

Studies on related systems like 2-acylmethyl-2-oxazolines show a complex equilibrium between keto, enol, and enamine tautomers. rsc.org While the neutral species often favor the enamine form in both solid-state and solution, protonation dramatically shifts the equilibrium. rsc.org

Protonation : The primary sites for protonation on this compound are the nitrogen atoms. Theoretical calculations on similar molecules suggest that the ring nitrogen is a likely site of protonation. psu.edursc.org Upon protonation of related oxazolines, the keto tautomer (analogous to the protonated imino form of 2-aminooxazole) becomes significantly lower in energy and is the clearly established stable form. rsc.org This is a critical consideration in acidic environments, as the protonation state can dictate the molecule's structure and reactivity.

Equilibria : The interconversion between tautomers often involves proton transfer, which can be facilitated by solvent molecules. mdpi.com The equilibrium between the amino and imino forms is dynamic. nih.gov While the aromatic amino form is typically dominant, the less stable imino tautomer can be a key intermediate in certain reactions. Solvation has been shown to cause a shift in the tautomeric equilibrium, favoring the tautomer with the double bond located outside the five-membered ring. psu.edu

Computational and Theoretical Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. researchgate.netresearchgate.netnih.govrsc.org These theoretical approaches provide detailed insights into reaction pathways that are often difficult to probe experimentally.

Mapping Reaction Pathways : DFT calculations are used to map the potential energy surface of a reaction. researchgate.netnih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers for each step. researchgate.net For instance, a detailed free energy profile for the phosphate-catalyzed formation of 2-aminooxazole has been computed, confirming the catalytic role of phosphate (B84403) in multiple steps of the reaction and showing the relative energies of intermediates and transition states. researchgate.net

Analyzing Intermediates and Tautomers : Theoretical methods are used to calculate the relative stabilities of different tautomers and intermediates. rsc.orgmdpi.com DFT calculations have confirmed that for protonated oxazolines, the keto isomer is the most stable form. rsc.org For pyrazoles, a related azole, computations show that water molecules can lower the energetic barriers for proton transfer between tautomers. mdpi.com

Understanding Reactivity and Protonation : Computational tools can predict the most likely sites for protonation. mdpi.com Properties such as Molecular Electrostatic Potential (MEP) plots, local Fukui functions, proton affinity (PA), and gas-phase basicity (GB) are calculated to identify the most nucleophilic or basic sites in a molecule. mdpi.com This helps explain why protonation occurs at a specific nitrogen atom and how this affects the molecule's subsequent reactivity. rsc.orgmdpi.com These methods have also been used to rationalize the selectivity observed in cyclocondensation reactions leading to various benzazoles. acs.org

Medicinal Chemistry and Drug Discovery Applications of 1,3 Oxazol 2 Amine

Biological Activities and Pharmacological Profiles

The versatility of the 1,3-oxazol-2-amine core has enabled the generation of numerous derivatives with a broad spectrum of biological activities. These compounds have been extensively studied for their potential to combat infectious diseases and cancer.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi.

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus : Several studies have highlighted the potent anti-staphylococcal activity of 1,3-oxazole derivatives. For instance, a series of oxazole-benzamide inhibitors were designed to target the essential bacterial cell division protein FtsZ, demonstrating potent activity against S. aureus. derpharmachemica.com Some derivatives were found to strongly inhibit S. aureus DNA gyrase at low concentrations. derpharmachemica.com In one study, amine-linked bis- and tris-heterocycles containing an oxazole (B20620) moiety exhibited excellent antibacterial activity, with a zone of inhibition of 21 mm at a concentration of 100 mg/well against S. aureus. derpharmachemica.com Another study reported that (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine and (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine showed appreciable activity against S. aureus when compared to the standard drug amoxicillin. nih.gov

Against Escherichia coli : Derivatives of this compound have also shown activity against the Gram-negative bacterium E. coli. Certain derivatives have been reported to inhibit DNA gyrase in E. coli at low concentrations. One study found that a specific oxazole derivative showed good activity against E. coli with a 20 mm zone of inhibition. nih.gov Additionally, synthesized 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine derivatives have been evaluated for their antibacterial activity, with one derivative showing a 20 mm zone of inhibition against E. coli. ijrpc.com

Antibacterial Activity of this compound Derivatives

| Derivative Type | Target Bacterium | Key Findings |

| Oxazole-benzamide inhibitors | Staphylococcus aureus | Potent inhibition of FtsZ protein. derpharmachemica.com |

| DNA gyrase inhibitors | Staphylococcus aureus, Escherichia coli | Strong inhibition at low concentrations. derpharmachemica.com |

| Amine-linked bis- and tris-heterocycles | Staphylococcus aureus | Zone of inhibition of 21 mm at 100mg/well. derpharmachemica.com |

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | Staphylococcus aureus | Appreciable activity compared to amoxicillin. nih.gov |

| (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine | Staphylococcus aureus | Appreciable activity compared to amoxicillin. nih.gov |

| 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine derivative | Escherichia coli | 20 mm zone of inhibition. ijrpc.com |

| Substituted oxa/thiazoles | Escherichia coli | Good activity with a 20 mm zone of inhibition. nih.gov |

Against Candida albicans : Research has indicated that 1,3-oxazolylphosphonium derivatives exhibit potent activity against the fungal pathogen Candida albicans. However, some chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives showed poor MIC values against C. albicans. derpharmachemica.com In contrast, a series of fluorine-containing pyrazolyl benzo[d]oxazoles were synthesized and evaluated for their antifungal activity against C. albicans. derpharmachemica.com

Against Mycobacterium tuberculosis : A significant area of research has been the development of this compound derivatives as antimycobacterial agents. A study on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridyl thiourea (B124793) compounds revealed high activity toward multidrug-resistant Mycobacterium tuberculosis. researchgate.netunimi.it In this study, fifteen new compounds were synthesized, with seven of them inhibiting both M. tuberculosis H37Rv and a clinical isolate of multidrug-resistant M. tuberculosis in vitro with MICs of < 1 µM. unimi.itnih.gov One compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, was found to be the most active, with an in vitro MIC of 0.14 µM, making it 2.5 times more active than isoniazid (B1672263) against M. tuberculosis and 80 times more active against multidrug-resistant strains. unimi.itnih.gov This compound also demonstrated a significant reduction in the mycobacterial load in the lung and spleen tissues of an in vivo animal model. unimi.itnih.gov

Antimycobacterial Activity of a this compound Derivative

| Compound | Target Strain | In Vitro MIC (µM) | In Vivo Efficacy |

| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea | M. tuberculosis H37Rv | 0.14 | 2.8 log10 reduction in lung CFU |

| Multidrug-resistant M. tuberculosis | 0.14 | 3.94 log10 reduction in spleen CFU |

Anticancer Activity

The 1,3-oxazole scaffold is a component of several natural and synthetic compounds with anticancer properties. biointerfaceresearch.comresearchgate.net Derivatives of this compound have shown promise in inhibiting cancer cell growth.

Against Acute Myeloid Leukemia (AML) cells : A notable application of this compound derivatives is in the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 (FLT3) mutations. nih.govmdpi.com A study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potent FLT3 inhibitor. nih.govmdpi.com This compound was shown to inhibit the proliferation of FLT3-ITD positive AML cells and induce apoptosis both in vitro and in vivo. nih.govmdpi.com At a concentration of 100 nM, it significantly inhibited the proliferation of Molm-13 and MV4-11 cells by 65.2% and 51.7%, respectively. mdpi.com Further modification of this compound led to the development of 5-(4-fluorophenyl)-N-(naphthalen-1-yl)oxazol-2-amine (AIU2008), which demonstrated even greater anti-leukemic efficacy in FLT3-ITD–positive AML cells by inhibiting cell growth and promoting apoptotic death. iiarjournals.org

Inhibition of AML Cell Proliferation by this compound Derivatives

| Compound | Cell Line | Concentration (nM) | % Inhibition of Proliferation |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Molm-13 | 100 | 65.2 |

| MV4-11 | 100 | 51.7 |

Apoptosis Induction

Several this compound derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.

One notable example is 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (also known as compound 7c), which has demonstrated significant pro-apoptotic effects in acute myeloid leukemia (AML) cells. mdpi.com This compound was found to inhibit the proliferation of FLT3-ITD positive AML cells and induce apoptosis both in laboratory studies and in living organisms. mdpi.com Treatment with this compound led to the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade, in Molm-13 and MV4-11 AML cell lines. mdpi.com

Another derivative, AIU2008 , which is a modification of compound 7c, also showed the ability to induce apoptotic death in FLT3-ITD-positive AML cells. iiarjournals.orgnih.gov Furthermore, the mTOR inhibitor Sapanisertib , which contains a 1,3-benzoxazole core, has been shown to induce apoptosis in tumor cells. nih.gov The compound SNS-032 , a CDK inhibitor, also demonstrated the ability to commit RPMI-8226 multiple myeloma cells to apoptosis. ebi.ac.uk

These findings highlight the potential of this compound derivatives as anticancer agents that can trigger the self-destruction of malignant cells.

Specific Target Inhibition (e.g., FLT3, mTORC1, Tubulin, IMPDH, 5-LOX)

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific molecular targets involved in disease pathogenesis.

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. iiarjournals.org Mutations in FLT3 are common in AML. iiarjournals.org Several this compound derivatives have emerged as potent FLT3 inhibitors.

5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c/FLT3-IN-10): This compound directly binds to and inhibits the activity of both wild-type and mutated FLT3. mdpi.combocsci.comtargetmol.com It has shown significant inhibition of FLT3-ITD kinase activity and AML cell growth. mdpi.comiiarjournals.org

AIU2008 (5-(4-fluorophenyl)-N-(naphthalen-1-yl)oxazol-2-amine): A derivative of compound 7c, AIU2008 exhibits even more potent inhibition of FLT3-ITD kinase and enhanced anti-leukemic effects in AML cells. iiarjournals.orgnih.gov

mTORC1 Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. nih.gov The mTORC1 complex is a critical component of this pathway.

Sapanisertib: This 1,3-benzoxazole derivative is an ATP-competitive inhibitor of both mTORC1 and mTORC2, demonstrating antineoplastic activity. nih.gov

eCF309: This compound is a potent and highly selective inhibitor of mTOR signaling with IC50 values in the nanomolar range. axonmedchem.com

RapaLink-1: A newer generation mTOR inhibitor designed to overcome resistance to existing therapies. researchgate.net

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. researchgate.net Certain 1,3-oxazole-based compounds, such as diazonamide A, have been identified as inhibitors of tubulin polymerization. mdpi.com Some synthesized 1,3-oxazole derivatives have shown inhibitory effects on the Hep-2 cancer cell line, with researchers hypothesizing that their mechanism of action involves binding to the colchicine (B1669291) site on tubulin. researchgate.net

IMPDH Inhibition: Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of purine (B94841) nucleotides, making it a target for immunosuppressive, anticancer, and antiviral therapies. acs.orgarkat-usa.org

BMS-337197: This complex this compound derivative is a potent, uncompetitive inhibitor of the IMPDH II enzyme. acs.orgarkat-usa.org Its synthesis has been optimized to facilitate its development as a therapeutic agent. acs.org

5-LOX Inhibition: 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. jst.go.jp

N-aryl-5-aryloxazol-2-amine derivatives: A series of these compounds have been identified as potent 5-LOX inhibitors. jst.go.jptandfonline.com Structure-activity relationship (SAR) studies revealed that hydroxyl or amino groups on the N-phenyl ring are crucial for their inhibitory activity. jst.go.jp These compounds have shown promise in treating inflammation-related skin disorders. jst.go.jpresearchgate.net

| Compound/Derivative Class | Target | Therapeutic Area |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | Acute Myeloid Leukemia (AML) |

| AIU2008 | FLT3 | Acute Myeloid Leukemia (AML) |

| Sapanisertib | mTORC1/mTORC2 | Cancer |

| eCF309 | mTOR | Cancer |

| Diazonamide A | Tubulin | Cancer |

| BMS-337197 | IMPDH | Immunosuppression, Cancer, Antiviral |

| N-aryl-5-aryloxazol-2-amine derivatives | 5-LOX | Inflammation |

Anti-inflammatory Properties

Beyond specific enzyme inhibition, this compound derivatives have demonstrated broader anti-inflammatory effects. The inhibition of 5-LOX by N-aryl-5-aryloxazol-2-amine derivatives directly contributes to their anti-inflammatory properties by reducing the production of pro-inflammatory leukotrienes. jst.go.jp These compounds have shown efficacy in animal models of inflammation, such as arachidonic acid-induced ear edema. jst.go.jp

The oxazole scaffold itself is recognized for its role in developing compounds with anti-inflammatory activity. ontosight.aiontosight.aid-nb.info For instance, derivatives of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine have been reported to possess anti-inflammatory activities. ijrpc.com The versatility of the oxazole ring allows for the synthesis of a wide range of compounds with potential applications in treating inflammatory conditions. d-nb.info

Antiviral Activity

The 1,3-oxazole ring is a structural component of several natural products with known antiviral properties, such as (-)-hennoxazole A. derpharmachemica.comresearchgate.net This has spurred interest in synthesizing novel oxazole derivatives as potential antiviral agents. ontosight.ai Research has indicated that the 2-amino-1,3-oxazole moiety is associated with a broad spectrum of biological activities, including antiviral effects. acs.org While specific examples of this compound derivatives with potent antiviral activity are still emerging, the foundational role of the oxazole nucleus in antiviral natural products suggests a promising area for future drug discovery efforts. mdpi.comderpharmachemica.com

Enzyme Inhibition (e.g., DNA gyrase, Cholinesterase, α-glucosidase)

In addition to the specific targets mentioned earlier, this compound derivatives have been shown to inhibit other clinically relevant enzymes.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it an attractive target for antibacterial drugs. nih.gov Several 1,3-oxazole derivatives have been identified as inhibitors of this enzyme. derpharmachemica.com For example, certain derivatives have been shown to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase at low concentrations. derpharmachemica.com Docking studies suggest that these compounds interact with the enzyme in a manner similar to known inhibitors like chlorobiocin. nih.gov

Cholinesterase Inhibition: Cholinesterases are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat conditions like Alzheimer's disease. While not a primary focus of the provided information, the broad biological activity of oxazoles suggests potential in this area.

α-glucosidase Inhibition: α-glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can help manage blood sugar levels in diabetic patients. Some oxazole-containing compounds have been investigated for the treatment of type II diabetes, implying a potential for α-glucosidase inhibition. d-nb.infoderpharmachemica.com

Other Reported Biological Activities (e.g., analgesic, anti-diabetic, antioxidant, insecticidal)

The structural diversity of this compound derivatives has led to the discovery of a wide range of other biological activities.

Analgesic: Some oxazole derivatives have been reported to possess analgesic properties. ontosight.ai For instance, the natural product hennoxazole A exhibits analgesic effects. mdpi.com

Anti-diabetic: The 1,3-oxazole scaffold is present in compounds developed for the treatment of type II diabetes, such as aleglitazar. d-nb.infoderpharmachemica.com

Antioxidant: Certain oxazole derivatives have shown antioxidant activity. researchgate.net For example, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate has been tested for its antioxidant potential using the DPPH method. researchgate.net

Insecticidal: The oxazole ring is utilized in the discovery of new pesticides, including insecticides. researchgate.net

| Biological Activity | Example/Note |

| Analgesic | Hennoxazole A, a natural product containing an oxazole ring. mdpi.com |

| Anti-diabetic | Aleglitazar, a drug for type II diabetes, contains an oxazole moiety. d-nb.infoderpharmachemica.com |

| Antioxidant | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate has been evaluated for antioxidant activity. researchgate.net |

| Insecticidal | The oxazole ring is a scaffold used in the development of new insecticides. researchgate.net |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. SAR studies involve systematically modifying the chemical structure of a compound and evaluating the impact on its biological potency and selectivity.

For 5-LOX inhibitors , SAR studies on N-aryl-5-aryloxazol-2-amine derivatives revealed that a hydroxyl or amino group at the para-position of the N-phenyl ring is essential for their inhibitory activity. jst.go.jp Further substitutions with halogen or methyl groups can either enhance or diminish the potency. jst.go.jp

In the context of antibacterial agents , SAR studies on oxazole derivatives targeting DNA gyrase have shown that the introduction of a 1,3-oxazole ring can significantly increase the activity of the molecules. derpharmachemica.com Modifications to the oxazole ring itself can enhance the potency against various bacterial strains.

For FLT3 inhibitors , the development of AIU2008 from compound 7c by replacing the phenyl group with a naphthyl group resulted in improved anti-leukemic efficacy, demonstrating a clear SAR. iiarjournals.org

Systematic modifications of the substituents on the oxazole ring are a key strategy to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. vulcanchem.com These studies provide valuable insights for the rational design of new and more effective this compound-based therapeutic agents.

Influence of Substituent Groups on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituent groups on the oxazole ring and the exocyclic amine. juniperpublishers.com Structure-activity relationship (SAR) studies have demonstrated that strategic modifications can enhance potency and selectivity for various biological targets.

For instance, in the context of anticancer activity, the introduction of halogenated aniline (B41778) derivatives to 1,3-oxazole sulfonamides resulted in compounds with potent inhibitory effects on cancer cell growth, particularly against leukemia cell lines. nih.gov Specifically, analogs with 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen were found to be highly potent. nih.govacs.org In another study, diaryloxazole analogs with a 3-pyridine at the 2-position of the oxazole ring showed greater potency against androgen receptor-positive breast cancer cells compared to those with a phenyl group at the same position. nih.gov

The electronic properties of substituents also play a crucial role. The introduction of electron-donating or electron-accepting groups into the oxazole ring can considerably influence the molecule's electronic properties and, consequently, its biological activity. juniperpublishers.com For example, in a series of benzoxazole (B165842) derivatives, those with electron-donating groups like methoxy (B1213986) or dimethylamino showed activity against P. pastoris, while those with electron-accepting groups were generally less active. nih.gov

The following table summarizes the influence of various substituent groups on the biological activity of this compound derivatives based on findings from multiple studies.

| Scaffold/Series | Substituent Group | Position | Observed Biological Activity |

| 1,3-Oxazole Sulfonamides | Halogenated aniline derivatives (e.g., 2-chloro-5-methylphenyl, 1-naphthyl) | Sulfonamide nitrogen | Potent anticancer activity, particularly against leukemia cell lines. nih.govacs.org |

| Diaryl-oxazoles | 3-Pyridine | 2-position of oxazole | More potent activity against androgen receptor-positive breast cancer cells compared to phenyl substitution. nih.gov |

| Diaryl-oxazoles | Phenyl group | 2-position of oxazole | Less potent activity against androgen receptor-positive breast cancer cells compared to 3-pyridine substitution. nih.gov |

| Benzoxazole Derivatives | Electron-donating groups (e.g., methoxy, dimethylamino) | 2-position of benzoxazole | Activity against P. pastoris. nih.gov |

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govmdpi.com For this compound derivatives, pharmacophore models have been developed to guide the design of more potent and selective inhibitors for various targets.

A typical pharmacophore model for this class of compounds may include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (RA), and hydrophobic groups (HY). nih.gov The 2-amino group of the this compound core frequently serves as a key hydrogen bond donor. vulcanchem.com

In the development of S1P1 receptor agonists, a pharmacophore-guided design led to the discovery of potent triazole/oxazole-containing derivatives. researchgate.net Similarly, for the design of HDAC2 inhibitors, a pharmacophore model was generated that included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic center, and an aromatic ring. nih.gov Optimization of lead compounds often involves modifying the scaffold to better fit the identified pharmacophore, thereby enhancing binding affinity and selectivity. For instance, the introduction of an aromatic substituent was used to increase structural rigidity and selectivity for the S1P1 receptor. researchgate.net

Correlation of Structural Features with Therapeutic Efficacy

The planarity of the oxazole core is considered an important feature for biological activity, as it can participate in π-stacking interactions with biological macromolecules. bioorganica.com.ua The introduction of phenyl substituents, for example, can enhance these interactions and has been linked to increased inhibitory effects on cancerous tumors. bioorganica.com.ua

Furthermore, the substitution pattern on the oxazole ring and its appendages can significantly impact therapeutic outcomes. In a series of spiro[chromeno[2,3-c]pyridine-5,4'-oxazol]-2'-amine derivatives, the presence of a difluoropyrrolidine moiety enhanced aqueous solubility, a key pharmacokinetic property, although it potentially reduced metabolic stability. The strategic placement of fluorine atoms can also enhance hydrogen-bonding capacity with biological targets.

Structure-activity relationship studies have consistently shown that even minor structural modifications can lead to substantial changes in therapeutic efficacy. derpharmachemica.com For example, in a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, specific substitutions led to potent anti-staphylococcal activity. derpharmachemica.com

The following table illustrates the correlation between specific structural features and the observed therapeutic efficacy in various this compound derivatives.

| Structural Feature | Compound Series/Example | Therapeutic Efficacy/Biological Effect |

| Planar oxazole core with phenyl substituents | Phenyl-substituted 1,3-oxazoles | Increased inhibitory effect on cancerous tumors due to enhanced π-stacking interactions. bioorganica.com.ua |

| Difluoropyrrolidine moiety | (S)-3-(3,3-Difluoropyrrolidin-1-yl)-1-fluoro-7-(2-fluoropyridin-3-yl)-5'-H-spiro[chromeno[2,3-c]pyridine-5,4'-oxazol]-2'-amine | Enhanced aqueous solubility. |

| Fluorine substituents on pyridine (B92270) rings | Spiro[benzopyrano[2,3-c]pyridine] derivatives | Enhanced hydrogen-bonding capacity with biological targets. |

| Specific substitutions on oxazole-benzamide scaffold | Oxazole-benzamide inhibitors of FtsZ | Potent anti-staphylococcal activity. derpharmachemica.com |

Mechanism of Action Studies

Understanding the mechanism of action of this compound derivatives is fundamental to their development as therapeutic agents. These studies elucidate how these compounds interact with their biological targets at a molecular level and the subsequent effects on cellular processes.

Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, π-π Interactions)

The biological activity of this compound derivatives stems from their specific interactions with molecular targets such as enzymes and receptors. The primary amine group at the 2-position is a key functional group that can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of target proteins. vulcanchem.com The oxazole ring itself, being an electron-rich heterocycle, can participate in π-π stacking interactions with aromatic residues of proteins. vulcanchem.com

The nitrogen atom at position 3 of the oxazole ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. bioorganica.com.ua These non-covalent interactions, including hydrogen bonds and π-π interactions, are critical for the stable binding of the ligand to its target, which is a prerequisite for modulating the target's activity. The presence of phenyl rings as substituents can further enhance π-π stacking interactions. vulcanchem.com

Modulation of Enzyme and Receptor Activity

Derivatives of this compound have been shown to modulate the activity of a variety of enzymes and receptors, contributing to their therapeutic effects. For example, certain benzoxazolone derivatives have been found to inhibit c-Met kinase, a key target in cancer therapy. Other oxazole derivatives have demonstrated inhibitory activity against enzymes like DNA gyrase in bacteria and COX-II in inflammatory pathways.

In the realm of G-protein-coupled receptors (GPCRs), derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been identified as inhibitors of GRK-2 and GRK-5, which are therapeutic targets for cardiovascular disease. nih.gov Additionally, oxazolone (B7731731) derivatives have been developed as modulators of alpha-1 adrenoreceptors. google.com A series of 1,3-oxazole-4-ylphosphonium salts were found to be a new class of non-peptide inhibitors of furin, a proprotein convertase, with some acting as competitive inhibitors. scispace.com

Cellular Pathway Perturbations

The interaction of this compound derivatives with their molecular targets can lead to the perturbation of various cellular pathways. For instance, compounds that inhibit tubulin polymerization can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.govacs.org

Some derivatives may interfere with metabolic pathways in microorganisms, leading to their growth inhibition. In cancer cells, they can target specific signaling pathways to induce apoptosis. Bioassay-guided studies of diaryloxazoles with activity against androgen receptor-positive breast cancer cells revealed that these compounds inhibit the activity of the mTORC1 pathway. nih.gov

Pharmacokinetics and Toxicity Profile (e.g., ADMET Analysis)

The development of viable drug candidates requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In-silico and in-vitro studies of various this compound derivatives have been conducted to predict their pharmacokinetic properties and potential toxicity, which are crucial for guiding further development.

Early-stage pharmacokinetic assessment is vital for successful drug development. nih.gov Computational tools are frequently employed to predict the ADMET characteristics of novel compounds before committing to extensive synthesis and testing. sciensage.info For instance, in-silico analysis of a novel derivative, 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide, indicated an optimistic ADMET profile, suggesting its potential as a drug candidate with low toxicity. researchgate.net Similarly, an analysis of S-benzo[d]oxazol-2-yl 2-(piperazine-1-yl)ethanethioate, an oxazole derivative, revealed that it possesses drug-like features. ijper.org

Studies on oxazolyl-pyrimidine derivatives predicted good oral bioavailability based on ADMET parameters. researchgate.net Further analysis of specific oxazole-containing compounds has provided detailed predictions on key pharmacokinetic parameters. The fungal metabolite analog, FC101 Oxazole, was identified as a highly optimized analog in one study, despite being among the least soluble of the tested compounds. nih.gov In-silico tools can predict properties such as gastrointestinal absorption and the ability to cross the blood-brain barrier, with some triazole derivatives (related nitrogen heterocycles) showing high predicted intestinal absorption but no brain permeability. sciensage.info

Toxicity is a critical component of the ADMET profile. For one series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, the lead compound showed low toxicity with TGI (Total Growth Inhibition) and LC50 (Lethal Concentration 50) values greater than 100 µM against all tested cancer cell lines. researchgate.net However, computational screening can also identify potential liabilities. The ADMET profile of Fusarochromanone (FC101a), a natural product analog, revealed potential mutagenic properties and estrogen receptor toxicity that require further in-vitro investigation. nih.gov Toxicity screening of certain oxazolyl pyrimidines also indicated that while most compounds were free from toxicity, at least one derivative showed high tumorigenic properties in silico. researchgate.net In-vitro toxicity assays on novel 1,3-oxazole derivatives using Daphnia magna have also been employed to assess their environmental and biological safety. mdpi.com

Table 1: In-Silico ADMET Profile of Selected 1,3-Oxazole Derivatives

| Compound/Derivative Class | Key ADMET Findings | Source |

|---|---|---|

| FC101 Oxazole | Identified as a highly optimized analog with promising ADMET qualities, though predicted to have low aqueous solubility (0.0261 mg/ml). | nih.gov |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | Demonstrated low toxicity (TGI & LC50 >100 µM) in NCI-60 cell line screen and showed an overall optimistic prediction as an antitumor agent. | researchgate.net |

| Oxazolyl Pyrimidines | Predicted to have good oral bioavailability. Most compounds were found to be free from toxicity in silico. | researchgate.net |

| S-benzo[d]oxazol-2-yl 2-(piperazine-1-yl)ethanethioate | Displayed favorable drug-likeness features based on in-silico ADME analysis. | ijper.org |

| Fusarochromanone (FC101a) (parent of FC101 Oxazole) | Showed a generally desirable ADME profile but with identified areas of concern, including potential mutagenicity and estrogen receptor toxicity. | nih.gov |

Drug Repurposing and Analog Development from Natural Products

Drug repurposing is an innovative strategy that seeks new applications for existing drugs, leveraging known safety and pharmacokinetic data to accelerate development. remedi4all.org While specific drug repurposing examples for this compound itself are not prominent, the development of analogs from natural products containing the oxazole scaffold is a closely related and highly productive area of research. The oxazole ring is a structural component of several biologically active natural products. derpharmachemica.com

A significant strategy in medicinal chemistry involves the synthesis of analogs of complex natural products to improve their properties or simplify their structure. Fusarochromanone (FC101a), a fungal metabolite with anti-cancer properties, has served as a parent compound for the development of various analogs to improve its modest in-vivo activity. nih.gov Among these, FC101 Oxazole was created and identified through in-silico screening as a promising, optimized analog. nih.gov

Another approach involves synthesizing oxazole derivatives from readily available natural building blocks. For example, novel 1,3-oxazole derivatives have been synthesized starting from L-valine, a natural α-amino acid. mdpi.com This strategy grounds the new chemical entities in the stereochemistry and biocompatibility of natural molecules. Furthermore, the benzofuran (B130515) nucleus, which is commonly found in plants, has been combined with the this compound core to create hybrid molecules with potential bioactivity. ijrpc.com

The development of analogs from natural antibiotics is also a key area. The antileishmanial natural antibiotic A-33853, which features a benzoxazole core, has been the subject of synthetic and biological evaluation, leading to the discovery of novel analogs with potential as new therapeutic agents. mdpi.com This highlights how the oxazole motif, present in a natural product, can inspire the creation of new chemotypes for different diseases.

Table 2: Examples of Natural Products and Their 1,3-Oxazole Analogs

| Natural Product/Scaffold | Source | Developed 1,3-Oxazole Analog/Derivative | Therapeutic Goal | Source |

|---|---|---|---|---|